2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride
Description
2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride is a heterocyclic compound featuring a benzothiophene ring fused to a pyrrolidine moiety, with a hydrochloride salt enhancing its solubility. This structural combination is often explored in medicinal chemistry for targeting central nervous system (CNS) receptors or antimicrobial agents.
Properties
Molecular Formula |
C12H14ClNS |
|---|---|
Molecular Weight |
239.76 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H13NS.ClH/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10;/h1-2,4,6,8,10,13H,3,5,7H2;1H |
InChI Key |
XKHLYJXIVUDTCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3S2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method allows for the formation of the pyrrolidine ring fused with the benzothiophene structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzothiophene ring or the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene or pyrrolidine rings.
Scientific Research Applications
2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, while the benzothiophene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally related pyrrolidine-containing compounds and benzothiophene derivatives, emphasizing biological activity and substituent effects. Key findings from the provided evidence (Molecules, 2014) and structural analogs are summarized below:
Structural and Functional Analogues
Pyrrolidine Derivatives: 2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (5a–c): These compounds exhibit antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 8–32 µg/mL . The pyrrolidine moiety likely enhances membrane permeability due to its basicity.
Piperidine and Morpholine Derivatives :
- 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (6a,b) : Show moderate antifungal activity against Candida albicans (MIC: 16–64 µg/mL) .
- 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (6c–f) : Compound 6f demonstrated broad-spectrum antibacterial activity (MIC: 8 µg/mL against Bacillus cereus) .
Key Observations:
- Pyrrolidine vs. Piperidine/Morpholine : Pyrrolidine derivatives (e.g., 5a–c) generally show stronger antibacterial activity than piperidine analogs, possibly due to reduced steric hindrance .
- Substituent Position : Alkyl chain length (e.g., ethyl vs. propyl in phthalimido derivatives) influences antifungal potency, with longer chains reducing activity .
- Target Compound Hypotheses: The benzothiophene group in 2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride may enhance binding to hydrophobic enzyme pockets compared to pyrimidinone-based analogs, though direct activity data are unavailable.
Biological Activity
2-(1-Benzothiophen-2-yl)pyrrolidinehydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropsychiatric disorders and as a ligand for various receptors. This article explores the compound's biological activity, focusing on its receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzothiophene moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The pyrrolidine ring contributes to its pharmacological profile by influencing receptor binding and activity.
Biological Activity Overview
Research indicates that this compound exhibits significant activity against various receptors, particularly serotonin receptors (5-HT) and dopamine receptors (D2). These interactions suggest potential applications in treating mood disorders and psychosis.
Receptor Binding Affinities
Table 1 summarizes the binding affinities of this compound to different receptors:
| Receptor | Binding Affinity (pKi) |
|---|---|
| 5-HT2A | 9.16 |
| 5-HT6 | 7.58 |
| D2 | 7.27 |
These values indicate a strong affinity for the 5-HT2A receptor, which is crucial for mood regulation and antipsychotic effects .
The compound's mechanism of action involves antagonism at serotonin and dopamine receptors, which may help modulate mood and cognitive functions. Structural modifications to the benzothiophene scaffold have been shown to enhance receptor selectivity and potency.
Case Studies
Several studies have evaluated the efficacy of compounds related to this compound in preclinical models:
- Neuropsychiatric Effects : A study demonstrated that derivatives of the compound exhibited mood-modulating effects in animal models, suggesting potential applications in treating depression and anxiety disorders .
- Antiviral Activity : Research on benzothiophene derivatives has also revealed antiviral properties against filoviruses, indicating that modifications to the structure can yield compounds with dual therapeutic potential .
- Anticancer Properties : Some studies have highlighted the anticancer activity of related benzothiophene compounds, although specific data on this compound remains limited .
Pharmacokinetics and Metabolism
The metabolic stability of this compound is a critical factor influencing its therapeutic potential. Studies indicate that modifications to the pyrrolidine ring can enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
